molecular formula C21H19NO6 B387067 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid

1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B387067
M. Wt: 381.4g/mol
InChI Key: LDLPAHUJHBIHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with a molecular formula of C21H18NO6 This compound is characterized by its unique structure, which includes a dioxoisoindoline core and a pentyloxycarbonyl-substituted phenyl group

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4g/mol

IUPAC Name

1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylic acid

InChI

InChI=1S/C21H19NO6/c1-2-3-4-11-28-21(27)13-5-8-15(9-6-13)22-18(23)16-10-7-14(20(25)26)12-17(16)19(22)24/h5-10,12H,2-4,11H2,1H3,(H,25,26)

InChI Key

LDLPAHUJHBIHIG-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Pentyloxycarbonyl Group: The pentyloxycarbonyl group is introduced through an esterification reaction. This involves reacting the isoindoline derivative with pentyloxycarbonyl chloride in the presence of a base such as pyridine.

    Final Assembly: The final step involves coupling the substituted isoindoline with a phenyl group through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or analgesic responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1,3-dioxo-5-isoindolinecarboxylic acid: Similar structure but with a benzyl group instead of a pentyloxycarbonyl group.

    1,3-Dioxo-2-{4-[(methoxy)carbonyl]phenyl}-5-isoindolinecarboxylic acid: Similar structure but with a methoxycarbonyl group instead of a pentyloxycarbonyl group.

Uniqueness

1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to the presence of the pentyloxycarbonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or solubility characteristics are required.

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